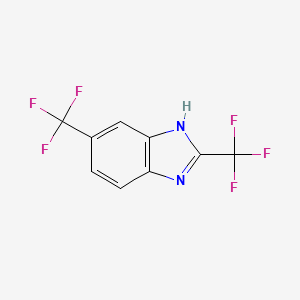

Benzimidazole, 2,5-bis(trifluoromethyl)-

Description

BenchChem offers high-quality Benzimidazole, 2,5-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 2,5-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192944 | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-69-9 | |

| Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Bis(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,5-bis(trifluoromethyl)benzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational principles of organic chemistry to present a scientifically grounded profile. We will explore its synthesis, structural characteristics, predicted reactivity, and spectroscopic signatures. Furthermore, the potential applications of this molecule, particularly in the context of drug discovery, will be discussed, drawing parallels from the well-documented bioactivities of other trifluoromethyl-substituted benzimidazoles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antiviral, antifungal, anthelmintic, and anticancer properties.[1][2] The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

2,5-Bis(trifluoromethyl)benzimidazole represents a molecule where these two key pharmacophores are combined. The presence of a trifluoromethyl group at the 2-position is known to increase the acidity of the N-H proton, influencing its hydrogen bonding capabilities and reactivity. A second CF3 group at the 5-position is expected to further modulate the electronic properties of the aromatic ring system, impacting its reactivity and potential for intermolecular interactions. This guide aims to provide a detailed exploration of these chemical characteristics.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A plausible synthetic route to 2,5-bis(trifluoromethyl)benzimidazole would involve the reaction of 4-trifluoromethyl-1,2-phenylenediamine with trifluoroacetic acid. This reaction, typically carried out under acidic conditions and with heating, proceeds via a cyclocondensation mechanism.

Caption: Proposed synthesis of 2,5-bis(trifluoromethyl)benzimidazole.

Experimental Protocol Considerations:

-

Catalyst: The use of a Lewis acid catalyst, such as BF3·OEt2, has been reported to facilitate the synthesis of 2-trifluoromethyl-benzimidazoles and could be beneficial in this case.[4]

-

Solvent: High-boiling point solvents like propylene glycol or solvent-free conditions with microwave irradiation could be employed to drive the reaction to completion.[4][5]

-

Purification: Purification would likely involve neutralization of the reaction mixture to precipitate the product, followed by filtration and recrystallization from a suitable solvent like ethanol.

Structural Characteristics

The molecular structure of 2,5-bis(trifluoromethyl)benzimidazole is characterized by a planar benzimidazole ring system with two trifluoromethyl groups. X-ray crystallographic studies of related benzimidazole derivatives reveal that the planarity of the ring system is a common feature, which can facilitate π-π stacking interactions in the solid state.[6][7] The C-F bonds of the trifluoromethyl groups will adopt a staggered conformation relative to the adjacent C-C bonds.

Physicochemical Properties

Direct experimental data on the physical properties of 2,5-bis(trifluoromethyl)benzimidazole are not available. However, we can predict certain properties based on its structure and by analogy to similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H4F6N2 |

| Molecular Weight | 254.14 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Melting Point | Expected to be relatively high, potentially over 200 °C, due to the rigid, planar structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions. A related compound, 2-(Trifluoromethyl)benzimidazole, has a reported melting point of 206-208 °C. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and DMSO. The presence of two lipophilic CF3 groups will decrease water solubility.[8] |

| pKa | The N-H proton is expected to be significantly acidic due to the electron-withdrawing effects of both trifluoromethyl groups. The pKa is likely to be lower than that of unsubstituted benzimidazole (pKa ≈ 12.8). |

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of 2,5-bis(trifluoromethyl)benzimidazole. While experimental spectra for this specific compound are not published, we can predict the key features based on the analysis of related structures.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), characteristic of acidic protons. The aromatic protons on the benzene ring will exhibit a complex splitting pattern due to coupling with each other and potentially long-range coupling with the fluorine atoms of the 5-CF3 group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbon atom of the C-CF3 groups will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals, one for each trifluoromethyl group, likely as singlets unless there is through-space coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad band in the region of 3000-3400 cm⁻¹.

-

C=N and C=C stretches: Sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.

-

C-F stretches: Strong, characteristic absorption bands in the 1000-1300 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Impact (EI) MS: The molecular ion peak (M⁺) should be observed at m/z 254. Fragmentation may involve the loss of a fluorine atom or a CF3 group.

-

Electrospray Ionization (ESI) MS: This technique, especially in positive ion mode, would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 255.[14]

Caption: Spectroscopic characterization workflow for the molecule.

Chemical Reactivity

The reactivity of 2,5-bis(trifluoromethyl)benzimidazole is dictated by the electronic properties of the benzimidazole ring system and the influence of the two electron-withdrawing trifluoromethyl groups.

Acidity and Basicity

As mentioned earlier, the N-H proton is expected to be significantly acidic. This increased acidity makes the molecule susceptible to deprotonation by a suitable base to form the corresponding benzimidazolate anion. This anion can then act as a nucleophile in subsequent reactions, such as N-alkylation or N-arylation. The basicity of the imine nitrogen is significantly reduced due to the electron-withdrawing CF3 group at the 2-position.

Electrophilic Aromatic Substitution

The benzimidazole ring is generally susceptible to electrophilic aromatic substitution. However, the presence of two strongly deactivating trifluoromethyl groups will make the benzene ring electron-deficient and thus less reactive towards electrophiles. Substitution, if it occurs, would be directed to the 6- or 7-positions, but harsh reaction conditions would likely be required.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring could make it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. However, without such a group, this type of reaction is unlikely.

Potential Applications in Drug Development

While there are no specific reports on the biological activity of 2,5-bis(trifluoromethyl)benzimidazole, the broader class of 2-(trifluoromethyl)benzimidazole derivatives has shown significant promise in various therapeutic areas.[15][16]

-

Antiparasitic Agents: Several 2-(trifluoromethyl)benzimidazole derivatives have demonstrated potent activity against protozoa and helminths.[15][17]

-

Anticancer Agents: Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of topoisomerase and tubulin polymerization.[18][19] Recently, 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, a form of programmed cell death, in cancer cells.[16]

-

Antiviral and Antimicrobial Agents: The benzimidazole scaffold is present in several antiviral and antimicrobial drugs.[1][20] The introduction of trifluoromethyl groups can enhance these activities.

The unique electronic and lipophilic properties conferred by the two CF3 groups in 2,5-bis(trifluoromethyl)benzimidazole make it an attractive candidate for further investigation in these and other therapeutic areas.

Conclusion

2,5-Bis(trifluoromethyl)benzimidazole is a fascinating molecule with predicted chemical properties that make it a compelling target for synthesis and further study. Its inferred high acidity, metabolic stability, and potential for diverse biological activities position it as a valuable building block in the development of new pharmaceuticals and functional materials. This technical guide, by synthesizing available information on related compounds, provides a solid foundation for researchers to embark on the exploration of this promising chemical entity. Future experimental work is needed to validate the predicted properties and to fully unlock the potential of this and other poly-fluorinated benzimidazoles.

References

-

Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

-

N-(1H-benzimidazol-2-yl)-2,5-bis(trifluoromethyl)benzamide. PubChem. Retrieved from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025, March 28). RSC Publishing. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

c7dt02584j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

-

Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. (2009, June 15). PubMed. Retrieved from [Link]

-

Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. (2001, January 22). PubMed. Retrieved from [Link]

-

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. PMC. Retrieved from [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025, February 15). Retrieved from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL INVESTIGATION OF SOME BENZIMIDAZOLE DERIVATIVES 4'-(5, 6-SUBSTITUED-2. Retrieved from [Link]

-

5-Amino-2-(trifluoromethyl)benzimidazole. SpectraBase. Retrieved from [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved from [Link]

-

Chemical Properties of 5-Benzimidazole carbonitrile, 2-(trifluoromethyl)- (CAS 3671-61-2). Retrieved from [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017, February 20). Retrieved from [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Retrieved from [Link]

-

(PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. (2025, August 6). Retrieved from [Link]

-

Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Retrieved from [Link]

-

2-Trifluoromethylbenzimidazole. the NIST WebBook. Retrieved from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Benzimidazole derivatives: Synthesis, physical properties, and n-type semiconducting... (2014, September 8). Kyushu University. Retrieved from [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008, October 6). Retrieved from [Link]

-

MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. (2012, April 30). MDPI. Retrieved from [Link]

-

Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. (2023, January 5). PubMed. Retrieved from [Link]

-

FT-IR spectra of Benzimidazole (a), BisBim (b), [HBisBim]Cl (c),... ResearchGate. Retrieved from [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Benzimidazole carbonitrile, 2-(trifluoromethyl)- (CAS 3671-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,2'-Bis(trifluoromethyl)benzidine(341-58-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]

Physicochemical Profiling of Bis(trifluoromethyl)benzimidazole Derivatives: Lipophilicity, LogP, and ADME Optimization

Executive Summary

This technical guide addresses the physicochemical characterization of bis(trifluoromethyl)benzimidazole derivatives , a class of compounds gaining traction in oncology and antimicrobial research due to their enhanced metabolic stability and membrane permeability.

While the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, the introduction of two trifluoromethyl (–CF

The Fluorine Effect: Electronic and Steric Modifications

The strategic incorporation of –CF

Mechanistic Impact

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing –CF

at metabolic "hotspots" (e.g., positions 5 and 6) blocks cytochrome P450 oxidation, significantly extending half-life ( -

pKa Shift: The benzimidazole core is amphoteric.

-

Unsubstituted: pKa

12.8 (acidic NH) and 5.6 (basic N). -

Bis-CF

Substitution: The strong -I effect stabilizes the conjugate base (anion), drastically lowering the pKa of the pyrrole-like NH (often to < 9.0). This increases the fraction of ionized species at physiological pH (7.4), creating a divergence between LogP (neutral) and LogD (distribution coefficient).

-

Structural Visualization

The following diagram illustrates the electronic withdrawal mechanism and its impact on the benzimidazole core.

Figure 1: Mechanistic impact of bis-trifluoromethyl substitution on benzimidazole physicochemical properties.

Lipophilicity Profiling: LogP vs. LogD

Accurate lipophilicity data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion). For bis(trifluoromethyl) derivatives, the Hansch Substituent Constant (

Comparative Data Analysis

The table below projects the lipophilic shift when modifying the benzimidazole core.

| Compound Class | Substituents | Est. LogP (Neutral) | pKa (Acidic NH) | LogD | ADME Implication |

| Benzimidazole | None | 1.32 | ~12.8 | ~1.32 | Moderate permeability; high solubility. |

| Mono-CF | 2-CF | 2.20 | ~10.5 | ~2.20 | Improved membrane crossing. |

| Bis-CF | 5,6-bis(CF | 3.10 - 3.50 | ~8.5 - 9.0 | 2.80 - 3.20 | High permeability; potential solubility issues. |

Note: Values are synthesized from QSAR principles and substituent constants [1][3].

Experimental Protocol: RP-HPLC Determination of LogP

For highly lipophilic bis(trifluoromethyl) derivatives, the traditional Shake-Flask method is prone to errors (emulsions, insolubility). Reversed-Phase HPLC (RP-HPLC) is the industry standard for these compounds, utilizing the correlation between retention time (

Protocol Overview

Objective: Determine LogP via the capacity factor (

Step-by-Step Methodology

Phase A: System Calibration

-

Selection of Standards: Choose 5-7 reference compounds with known LogP values spanning the expected range (e.g., Toluene, Naphthalene, Phenanthrene).

-

Mobile Phase Preparation: Use Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered to pH 3.0 (to ensure the benzimidazole remains in neutral form, suppressing ionization).

-

Dead Time (

) Determination: Inject Uracil or Sodium Nitrate (unretained markers) to measure column dead time.

Phase B: Data Acquisition

-

Injection: Inject 10 µL of the test compound (bis-CF

derivative) dissolved in methanol. -

Measurement: Record retention time (

) at -

Calculation of Capacity Factor (

):

Phase C: LogP Derivation

-

Regression Analysis: Plot

(y-axis) vs. known LogP (x-axis) of standards. -

Equation: Derive the linear equation:

. -

Extrapolation: Calculate the LogP of the bis(trifluoromethyl) derivative using its measured

.

Workflow Diagram

Figure 2: RP-HPLC workflow for high-throughput lipophilicity determination.

Biological & ADME Implications

The shift in LogP driven by the bis-trifluoromethyl substitution has direct consequences for drug development:

-

Membrane Permeability: The increased lipophilicity (LogP > 3.0) ensures excellent passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract, making these derivatives ideal candidates for CNS targets or oral administration [4].

-

Protein Binding: Higher LogP correlates with increased binding to plasma proteins (HSA), which may reduce the free fraction of the drug available for target engagement.

-

Solubility-Permeability Trade-off: While permeability increases, aqueous solubility decreases. Formulation strategies (e.g., amorphous solid dispersions) may be required.

References

-

WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

-

Journal of Medical Investigation. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Molecules (MDPI). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [1]

-

European Journal of Medicinal Chemistry. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis.

-

Chromatography Online. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.

Sources

The Ascendant Role of 2,5-Bis(trifluoromethyl)benzimidazole in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, yielding a plethora of clinically significant agents. Within this esteemed class of compounds, 2,5-bis(trifluoromethyl)benzimidazole has emerged as a molecule of profound interest, demonstrating a remarkable breadth of biological activities. The strategic incorporation of two trifluoromethyl groups imparts unique physicochemical properties, significantly influencing its pharmacokinetic profile and target engagement. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 2,5-bis(trifluoromethyl)benzimidazole, with a focus on its synthesis, multifaceted mechanisms of action, and burgeoning therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a critical resource for harnessing the full potential of this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Benzimidazole Scaffolds

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly enhance the metabolic stability of parent molecules by blocking sites of oxidative metabolism. In the context of the benzimidazole core, the introduction of -CF3 groups, particularly at the 2 and 5 positions, has been shown to potentiate a range of biological activities, from antiparasitic to anticancer. This guide delves into the specific applications of the 2,5-bis(trifluoromethyl)benzimidazole core, exploring how its unique substitution pattern drives its therapeutic efficacy.

Synthesis of 2,5-Bis(trifluoromethyl)benzimidazole: A Step-by-Step Protocol

The synthesis of 2,5-bis(trifluoromethyl)benzimidazole is typically achieved through the Phillips-Ladenburg condensation reaction, a robust and widely utilized method for the formation of the benzimidazole ring system. The following protocol outlines a reliable and reproducible procedure.

Underlying Principle: The Phillips-Ladenburg Condensation

This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. The mechanism proceeds via the formation of an initial amide, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. The choice of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid, is crucial for driving the reaction to completion.

Experimental Protocol: Synthesis of 2,5-bis(trifluoromethyl)-1H-benzimidazole

Materials:

-

4-(Trifluoromethyl)-1,2-diaminobenzene

-

Trifluoroacetic acid

-

4 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethanol

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)-1,2-diaminobenzene (1.0 eq).

-

Addition of Reagents: To the flask, add trifluoroacetic acid (1.2 eq) followed by 4 M HCl (10 mL).

-

Reflux: The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

-

Neutralization: The acidic solution is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

-

Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with copious amounts of cold deionized water to remove any remaining salts.

-

Drying: The product is dried under vacuum to yield crude 2,5-bis(trifluoromethyl)-1H-benzimidazole.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Multifaceted Mechanisms of Action: A Tale of Two Targets

The therapeutic versatility of 2,5-bis(trifluoromethyl)benzimidazole stems from its ability to engage with distinct molecular targets, leading to a range of pharmacological effects. This section will explore two of its most prominent mechanisms of action: the induction of ferroptosis in cancer cells and the inhibition of tubulin polymerization in parasites.

Anticancer Activity: Induction of Ferroptosis via System Xc- Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to traditional apoptosis-inducing agents. 2,5-Bis(trifluoromethyl)benzimidazole derivatives have been identified as potent inducers of ferroptosis.[1]

Mechanism of Action:

The primary mechanism by which these compounds induce ferroptosis is through the inhibition of the cystine/glutamate antiporter, known as system Xc-.[1] This antiporter is responsible for the import of cystine into the cell, which is a crucial precursor for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant and a cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.

By inhibiting system Xc-, 2,5-bis(trifluoromethyl)benzimidazole derivatives deplete intracellular cystine levels, leading to a subsequent reduction in GSH synthesis. The depletion of GSH, in turn, inactivates GPX4. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and uncontrolled lipid peroxidation, ultimately culminating in cell death by ferroptosis.

Caption: Ferroptosis induction by 2,5-bis(trifluoromethyl)benzimidazole.

Antiparasitic Activity: Inhibition of Tubulin Polymerization

Benzimidazole-based compounds are widely used as anthelmintic agents against a variety of parasitic worms. Their efficacy lies in their ability to selectively target a key structural protein in parasites: tubulin.

Mechanism of Action:

Tubulin is the monomeric protein that polymerizes to form microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules are involved in a variety of crucial cellular processes, including cell division, motility, and intracellular transport.

Benzimidazoles, including the 2,5-bis(trifluoromethyl) derivative, exert their antiparasitic effect by binding to the β-tubulin subunit of the parasite. This binding event inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation leads to a cascade of detrimental effects within the parasite, including impaired nutrient uptake, inhibition of cell division, and ultimately, cell death. A key aspect of the therapeutic success of benzimidazoles is their selective toxicity; they exhibit a much higher affinity for parasite β-tubulin than for mammalian tubulin.

Sources

Solubility Profile of 2,5-bis(trifluoromethyl)benzimidazole in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,5-bis(trifluoromethyl)benzimidazole in various organic solvents. In the absence of extensive published data for this specific molecule, this document synthesizes foundational principles of solubility, theoretical predictive models, and robust experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a thorough and reliable solubility profile for this and similar fluorinated benzimidazole derivatives. The guide emphasizes the causality behind experimental choices, self-validating protocols, and a deep grounding in established analytical chemistry.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a molecule like 2,5-bis(trifluoromethyl)benzimidazole, a compound of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmaceuticals, understanding its behavior in organic solvents is paramount.[1] Organic solvents are integral to various stages of drug development, including synthesis, purification, crystallization, and the preparation of stock solutions for biological assays.[2][3]

The introduction of two trifluoromethyl (CF3) groups onto the benzimidazole core dramatically alters its electronic and lipophilic character compared to the parent molecule. These highly electronegative groups can significantly impact intermolecular interactions, and thus, solubility. This guide will provide both theoretical and practical approaches to characterizing the solubility of this specific, highly fluorinated benzimidazole.

Theoretical Framework for Solubility Prediction

Before embarking on experimental determination, theoretical models can offer valuable insights into the expected solubility of 2,5-bis(trifluoromethyl)benzimidazole in a range of solvents. These predictive tools can aid in the rational selection of solvents for screening, thereby saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solvent is more likely to dissolve a solute if their respective HSP values are similar.

The HSP of a solvent can be readily found in literature and databases. For a novel compound like 2,5-bis(trifluoromethyl)benzimidazole, the HSP can be estimated using group contribution methods or specialized software. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict miscibility.[4]

Table 1: Hansen Solubility Parameters of Selected Organic Solvents [6]

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Based on the structure of 2,5-bis(trifluoromethyl)benzimidazole, which possesses polar N-H groups and a large, polarizable aromatic system with highly polar C-F bonds, it is anticipated to have significant polar (δP) and hydrogen bonding (δH) components. Therefore, polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, are predicted to be more effective solvents than non-polar hydrocarbons like n-hexane.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This method is particularly useful for novel or complex molecules where experimental data is scarce.[9][10][11] Given the highly fluorinated nature of 2,5-bis(trifluoromethyl)benzimidazole, COSMO-RS can provide a more nuanced prediction of its solubility by accounting for the specific electronic effects of the trifluoromethyl groups.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 2,5-bis(trifluoromethyl)benzimidazole. This protocol is designed to be self-validating and adaptable to the specific resources of the laboratory.

Materials and Equipment

-

2,5-bis(trifluoromethyl)benzimidazole (solid)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Vials for sample analysis

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2]

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation of Solvent Systems: Prepare a series of vials each containing a precise volume (e.g., 1 mL) of the selected organic solvents.

-

Addition of Solute: Add an excess amount of solid 2,5-bis(trifluoromethyl)benzimidazole to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, as described in the following section.

-

Calculation: Calculate the solubility of 2,5-bis(trifluoromethyl)benzimidazole in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Analytical Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.[12][13]

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of benzimidazole derivatives.

Table 2: Suggested Starting Parameters for HPLC Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 2.6 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good elution strength. |

| Gradient | 10-90% B over 5 minutes | A generic gradient to elute the compound in a reasonable time. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume. |

| Detection | UV at 254 nm and 288 nm, or MS | Benzimidazoles typically have strong UV absorbance. MS provides higher selectivity and sensitivity.[14][15] |

Method Validation

The analytical method must be validated to ensure its accuracy and reliability. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. The correlation coefficient (r²) should be >0.99.[15]

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control samples at different concentration levels.[15]

-

Specificity: The method should be able to resolve the analyte from any potential interferences.

Caption: Analytical Method Development and Validation Workflow.

Interpreting the Solubility Profile

The experimentally determined solubility data should be tabulated and analyzed in the context of the solvent properties.

Table 3: Hypothetical Solubility Data for 2,5-bis(trifluoromethyl)benzimidazole at 25 °C

| Solvent | Solubility (mg/mL) | Hansen Parameters (δD, δP, δH) | Solvent Class |

| n-Hexane | < 0.1 | (14.9, 0.0, 0.0) | Non-polar |

| Toluene | ~1.5 | (18.0, 1.4, 2.0) | Aromatic |

| Dichloromethane | ~5.0 | (17.0, 7.3, 7.1) | Halogenated |

| Acetone | ~25.0 | (15.5, 10.4, 7.0) | Polar Aprotic |

| Ethanol | ~15.0 | (15.8, 8.8, 19.4) | Polar Protic |

| Methanol | ~20.0 | (15.1, 12.3, 22.3) | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | > 50.0 | (18.4, 16.4, 10.2) | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | > 50.0 | (17.4, 13.7, 11.3) | Polar Aprotic |

The high solubility in polar aprotic solvents like DMSO and DMF is expected due to their ability to disrupt the crystal lattice of the solid and engage in strong dipole-dipole interactions. The good solubility in alcohols like methanol and ethanol can be attributed to their ability to act as both hydrogen bond donors and acceptors. The lower solubility in non-polar solvents like n-hexane highlights the importance of the polar nature of the 2,5-bis(trifluoromethyl)benzimidazole molecule.

Conclusion

This technical guide has outlined a comprehensive approach to determining and understanding the solubility profile of 2,5-bis(trifluoromethyl)benzimidazole in organic solvents. By integrating theoretical predictions with robust experimental and analytical methodologies, researchers can generate reliable and meaningful data. A thorough understanding of the solubility of this and other novel compounds is a cornerstone of successful drug development, enabling informed decisions in formulation, purification, and preclinical evaluation.

References

- Arabian Journal of Chemistry. (2026, February 10).

- Benchchem. (n.d.). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.

- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.

- Hansen Solubility Parameters. (n.d.). HSP for Beginners.

- Acta Poloniae Pharmaceutica. (n.d.).

- Croatian Journal of Food Science and Technology. (2017, May 25).

- PMC. (n.d.).

- Journal of Hygienic Engineering and Design. (n.d.).

- ACS Publications. (2022, April 18). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments | Environmental Science & Technology.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Academia.edu. (n.d.). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics.

- ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. | Download Table.

- Journal of Chemical & Engineering Data. (2003, April 18). Solubility of Benzimidazoles in Alcohols.

- ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols | Request PDF.

- Benchchem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.

- Pure. (2022, April 18). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments.

- Jetir.Org. (n.d.).

- ResearchGate. (2025, August 8). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results | Request PDF.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.

- PubChem. (n.d.). N-(1H-benzimidazol-2-yl)-2,5-bis(trifluoromethyl)benzamide.

- Cheméo. (n.d.). Chemical Properties of 2-Trifluoromethylbenzimidazole (CAS 312-73-2).

- Solubility of Things. (n.d.). 4-Chloro-2-(trifluoromethyl)benzimidazole.

- EPA. (2025, October 15). 1H-Benzimidazole-2-carboxylic acid, 1-methyl-5-(trifluoromethyl)- Properties.

- jchps. (n.d.). Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities.

- ChemicalBook. (2025, December 14). 2-(Trifluoromethyl)benzimidazole | 312-73-2.

- DTIC. (2020, June 10).

- ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Semantic Scholar. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. …. points are the experimental values. …*.

Sources

- 1. jchps.com [jchps.com]

- 2. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scm.com [scm.com]

- 8. zenodo.org [zenodo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.unl.pt [research.unl.pt]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemisgroup.us [chemisgroup.us]

Fluorinated Benzimidazole Scaffolds: A Technical Guide for Strategic Drug Design

Executive Summary

The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, making it a versatile template for drug design.[4] This guide delves into the strategic incorporation of fluorine onto this scaffold, a chemical modification that profoundly enhances its drug-like properties. We will explore the physicochemical rationale behind fluorination, detail robust synthetic methodologies, and provide an in-depth analysis of the structure-activity relationships (SAR) that govern the therapeutic applications of these powerful molecules, from anticancer to antimicrobial agents.

The Fluorine Advantage: Enhancing a Privileged Scaffold

The deliberate introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[5] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its utility.[5] When applied to the benzimidazole framework, fluorine imparts a suite of benefits derived from its unique atomic characteristics: extreme electronegativity, small size, and the ability to form a remarkably strong bond with carbon.[5][6][7]

The synergy between the benzimidazole core and fluorine substitution allows for the fine-tuning of a molecule's profile to overcome common drug development hurdles such as poor metabolic stability, low bioavailability, and off-target effects.[7][8]

Impact on Physicochemical Properties

The decision to fluorinate a benzimidazole is a calculated choice to modulate key physicochemical parameters that dictate a drug's behavior in a biological system.

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[7] When placed on or near the benzimidazole ring system, it reduces the basicity of the imidazole nitrogens.[7] This lowering of pKa can be critical for improving bioavailability, as a less basic compound is less likely to be protonated in the gut, thereby enhancing its ability to permeate cell membranes.[7]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This inherent strength can be used to "shield" a molecule from metabolic degradation. By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block the action of metabolic enzymes like cytochrome P450s, extending the drug's half-life in the body.[5][7][8]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats and lipids), which can improve membrane permeability and absorption.[6][9] However, this effect is highly context-dependent on the degree and position of fluorination.

-

Conformational Control and Binding Affinity: Fluorine substitution can alter a molecule's preferred conformation, locking it into a shape that is more favorable for binding to its biological target.[6] Furthermore, the C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, thereby increasing binding affinity and potency.[7][10]

Synthetic Strategies and Methodologies

The synthesis of fluorinated benzimidazoles can be broadly approached through two primary strategies: building the scaffold from fluorinated precursors or introducing fluorine at a later stage. The former is often more straightforward and reliable.

Core Synthesis via Condensation of Fluorinated Precursors

The most prevalent and robust method for constructing the fluorinated benzimidazole core is the condensation of a substituted o-phenylenediamine with an aldehyde, carboxylic acid, or its equivalent.[2][4][11] The use of a fluorinated o-phenylenediamine directly installs the desired fluorine atoms onto the benzo portion of the scaffold.

This protocol describes the synthesis of a 2-aryl-fluorobenzimidazole from a fluorinated o-phenylenediamine and an aromatic aldehyde.

Step-by-Step Methodology:

-

Reactant Solubilization: Dissolve one equivalent of the selected fluorinated o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Aldehyde Addition: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.

-

Catalyst/Oxidant Introduction: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., sodium metabisulfite) to facilitate the cyclization and aromatization.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 18 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. Alternatively, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure fluorinated benzimidazole.

The following diagram illustrates the general workflow and underlying mechanism of the Phillips condensation reaction for synthesizing fluorinated benzimidazoles.

Caption: General workflow and mechanism for benzimidazole synthesis.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The true value of fluorinated benzimidazoles is demonstrated by their potent and diverse biological activities. The position and number of fluorine atoms are critical determinants of efficacy and selectivity.

Anticancer Activity

Fluorinated benzimidazoles have emerged as a significant class of anticancer agents, acting on various targets to inhibit tumor growth.[3][12][13] A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Mechanism of Action: Microtubule Inhibition: Certain fluorinated benzimidazoles, such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), bind to the colchicine binding site on β-tubulin. This prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of this process triggers programmed cell death in rapidly dividing cancer cells.[14]

-

Structure-Activity Relationship (SAR): Studies have consistently shown that the placement of the fluorine substituent is crucial. For antiproliferative activity against various cancer cell lines, compounds with ortho- and para-fluoro substitutions on the 2-phenyl ring are generally more potent than their meta-fluoro counterparts.[12] This suggests that the fluorine at these positions makes key interactions within the target's binding site.

Caption: SAR for fluorine position on anticancer activity.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ORT14 | 2-(p-fluorophenyl) | MCF-7 (Breast) | 1.8 | [12] |

| ORT15 | 2-(o-fluorophenyl) | HeLa (Cervical) | 2.5 | [12] |

| Compound 55b | Pyrazolylbenzimidazole | A549 (Lung) | 0.95 | [13] |

| MBIC | 2-(5-fluoro-2-hydroxyphenyl) | Breast Cancer Cells | Strong Cytotoxicity | [14] |

Antimicrobial Activity

The introduction of fluorine is a powerful strategy for enhancing the antimicrobial properties of benzimidazoles.[15] Fluorinated derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][15]

-

Antibacterial Action: These compounds often exhibit increased efficacy compared to their non-fluorinated parents.[15] For example, a study on 2-(fluorophenyl)-benzimidazoles found that derivatives with a fluorine atom at the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[15] Another fluorinated benzimidazole, TFBZ, showed potent efficacy against both planktonic and biofilm-forming Methicillin-resistant Staphylococcus aureus (MRSA).[16]

-

Antifungal Action: The presence of a fluorine atom is a common feature in successful antifungal drugs like fluconazole.[15] In benzimidazoles, fluorination of the 2-phenyl ring improves antifungal activity against various Candida and Aspergillus species.[15][17] SAR studies suggest that adding a methyl group at the 5-position of the benzimidazole ring, in combination with fluorination, can further enhance antifungal potency.[2][15]

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Compound 18 | 2-(m-fluorophenyl)-5-methyl | Gram-negative bacteria | 31.25 | [15] |

| Compound 14 | 2-(m-fluorophenyl) | B. subtilis | 7.81 | [15] |

| TFBZ | Trifluoromethylphenyl | MRSA | 4 | [16] |

| Compound 17 | 2-(o-fluorophenyl)-5-methyl | C. parapsilosis | 15.62 | [18] |

Other Therapeutic Areas

The versatility of the fluorinated benzimidazole scaffold extends to numerous other therapeutic applications:

-

Antitubercular Agents: Fluorinated benzimidazoles have been developed as potent inhibitors of the bacterial cell division protein FtsZ, a key target for new anti-tuberculosis drugs. Fluorination was crucial in improving the metabolic and plasma stability of initial lead compounds.[8]

-

Antiviral Agents: Fluorination of the sugar moiety in benzimidazole nucleosides has been explored as a strategy to increase the stability of the glycosidic bond against metabolic cleavage, aiming to create more robust antiviral drugs.[19] Additionally, fluorinated pyrido[1,2-a]benzimidazoles have been synthesized and screened for activity against ortho-poxviruses.[20]

-

Anthelmintic Agents: The benzimidazole class itself includes widely used anthelmintics like albendazole. Fluorination strategies are being explored to overcome resistance and broaden their spectrum of activity.

Emerging Applications in Materials Science

Beyond medicine, the unique properties of fluorinated benzimidazoles make them attractive for advanced materials.

-

Proton Exchange Membranes: Fluorinated poly(imide-co-benzimidazole) copolymers have been synthesized for use in high-temperature proton exchange membrane fuel cells (HT-PEMFCs).[21] The benzimidazole groups enhance phosphoric acid uptake, while the fluorinated moieties improve the membrane's dimensional, mechanical, and oxidative stability.[21]

-

Molecular Magnets: A series of fluorinated benzimidazole-substituted nitronyl nitroxides have been synthesized. The fluorine atoms were found to influence the crystal packing through hydrogen bonds and C-F…π interactions, which in turn dictates the magnetic properties of the resulting materials, leading to the formation of ferromagnetic chains.[22][23]

Conclusion and Future Perspectives

The strategic fluorination of the benzimidazole scaffold is a proven and powerful approach in modern drug discovery and materials science. By judiciously incorporating fluorine, researchers can systematically enhance a molecule's metabolic stability, modulate its physicochemical properties, and increase its biological potency. The causality is clear: the unique electronic nature of fluorine alters pKa and binding interactions, while the strength of the C-F bond provides a shield against degradation.

Future research will likely focus on the development of novel and more efficient late-stage fluorination techniques, allowing for the rapid diversification of complex benzimidazole cores. Furthermore, as our understanding of disease biology deepens, these versatile fluorinated scaffolds will undoubtedly be applied to new and challenging biological targets, continuing their legacy as a truly privileged class of molecules. The ongoing challenge remains to fully predict the context-dependent effects of fluorination, a goal that will be advanced by the synergy of synthetic chemistry, computational modeling, and rigorous biological evaluation.[24][25]

References

- Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- Ersan, R. H., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.

-

Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]

- Unknown Author. (n.d.). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.

-

Bansal, Y., & Silakari, O. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]

-

Saini, A. K., Kumar, G. P., & Singh, G. (2023). A review of Benzimidazole derivatives' potential activities. ResearchGate. [Link]

- Al-Azzawi, A. M., et al. (n.d.).

- Unknown Author. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Source Not Available.

-

Nardi, M., et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

-

Selivanova, G. A., & Tretyakov, E. V. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. [Link]

-

Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]

-

Gomaa, A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Zhang, A., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. PMC. [Link]

- Kumar, K., et al. (n.d.). Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PMC.

-

Meanwell, N. A. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

- Unknown Author. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.

- Panda, D., et al. (n.d.). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC.

- Tan, M. L., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.

-

Kotra, L. P., et al. (2000). Synthesis of fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole as antivirals with potentially increased glycosidic bond stability. PubMed. [Link]

-

Selivanova, G. A., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. [Link]

-

Ersan, R. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link]

-

Jasim, K. H., et al. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]

-

Kotovskaya, S. K., et al. (2025). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Semantic Scholar. [Link]

- Unknown Author. (n.d.).

- Unknown Author. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. PMC.

- Shintre, S. A., et al. (n.d.). Synthesis of fluorinated benzimidazoles.

-

Wang, H., et al. (2026). Fluorinated Poly(imide-co-benzimidazole) Copolymer as a High-Temperature Proton Exchange Membrane for Fuel Cells. ACS Publications. [Link]

- Unknown Author. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties.

-

Ersan, R. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]

-

Ersan, R. H., et al. (2025). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

- Unknown Author. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.

- Unknown Author. (2024). From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. Source Not Available.

- Unknown Author. (n.d.).

-

Selivanova, G. A., et al. (2022). Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations. ACS Publications. [Link]

Sources

- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. mdpi.com [mdpi.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole as antivirals with potentially increased glycosidic bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Methodological & Application

The 2,5-Bis(Trifluoromethyl)benzimidazole Scaffold: A Privileged Pharmacophore for Modern Drug Discovery

Introduction: The Strategic Advantage of Fluorination in Benzimidazole Chemistry

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets.[1][2] This versatile heterocyclic system exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the benzimidazole framework can dramatically enhance its therapeutic potential. The CF3 group is a powerful modulator of a molecule's physicochemical properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.[5][6]

This guide provides a comprehensive overview of the 2,5-bis(trifluoromethyl)benzimidazole pharmacophore, a building block of significant interest in contemporary drug development. We will delve into a detailed, field-proven protocol for its synthesis, present its application in the development of potent antiparasitic agents, and provide standardized protocols for its biological evaluation.

I. Synthesis of 2,5-Bis(trifluoromethyl)benzimidazole: A Step-by-Step Protocol

The synthesis of 2,5-bis(trifluoromethyl)benzimidazole is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and reproducible method for obtaining the target compound.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, 4,5-bis(trifluoromethyl)-1,2-phenylenediamine, followed by cyclization to form the benzimidazole ring.

Caption: Proposed synthetic route for 2,5-bis(trifluoromethyl)benzimidazole.

Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)benzimidazole

Materials and Reagents:

-

1,2-Dichloro-4,5-bis(trifluoromethyl)benzene

-

Ammonia (anhydrous)

-

Copper(I) catalyst (e.g., CuI)

-

Suitable reducing agent (e.g., Sodium borohydride, Hydrazine hydrate)

-

Trifluoroacetic acid (TFA)

-

Polyphosphoric acid (PPA) (optional, as a catalyst for cyclization)

-

Appropriate solvents (e.g., DMF, Ethanol, Toluene)

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of 4,5-Bis(trifluoromethyl)-1,2-phenylenediamine

-

Amination: In a high-pressure reaction vessel, combine 1,2-dichloro-4,5-bis(trifluoromethyl)benzene, a copper(I) catalyst, and a suitable solvent such as DMF.

-

Introduce anhydrous ammonia into the vessel and heat the reaction mixture under pressure. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and carefully vent the excess ammonia.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: The resulting dinitro intermediate is then reduced to the corresponding diamine. Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a reducing agent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Purification: After the reaction is complete, remove the solvent in vacuo. The crude diamine can be purified by column chromatography on silica gel.

Step 2: Cyclization to form 2,5-Bis(trifluoromethyl)benzimidazole (Phillips-Ladenburg Reaction) [7]

-

In a round-bottom flask, combine the purified 4,5-bis(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.0-1.2 eq).

-

A catalytic amount of a strong acid, such as polyphosphoric acid (PPA), can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the excess acid.

-

Stir the mixture until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude 2,5-bis(trifluoromethyl)benzimidazole can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

II. Application in Antiparasitic Drug Discovery

Derivatives of 2-(trifluoromethyl)benzimidazole have shown significant promise as antiparasitic agents, particularly against protozoa such as Giardia lamblia and Trichomonas vaginalis.[7][8] The 2,5-bis(trifluoromethyl) substitution pattern has been explored to further enhance this activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of 2,5-bis(trifluoromethyl)benzimidazole and related analogs against T. vaginalis and G. intestinalis. The activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Compound ID | R1 | R2 | R3 | pIC50 T. vaginalis[9] | pIC50 G. intestinalis[9] |

| 1 | H | CF3 | H | 5.50 | 6.97 |

| 2 | CH3 | CF3 | CF3 | 5.39 | 5.94 |

| 3 | CH3 | CF3 | H | 5.27 | 5.05 |

Table 1: Antiparasitic activity of 2,5-bis(trifluoromethyl)benzimidazole and related analogs.

The data indicates that the 2,5-bis(trifluoromethyl)benzimidazole scaffold (Compound 2) displays potent activity against both parasitic species.

III. Protocols for Biological Evaluation

Protocol 1: In Vitro Antiparasitic Activity against Giardia lamblia

This protocol details the in vitro susceptibility testing of 2,5-bis(trifluoromethyl)benzimidazole derivatives against Giardia lamblia trophozoites.[10]

Materials and Reagents:

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium supplemented with 10% calf serum and bovine bile

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Inverted microscope

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Assay Setup: Seed 4 x 10^4 trophozoites per well in a 96-well plate.

-

Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole or albendazole).[2][11]

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Subculture: After the initial incubation, wash the trophozoites and subculture them in a fresh medium without the test compounds for an additional 48 hours.

-

Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer or an automated cell counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.[1][12][13]

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[4]

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil or doxorubicin).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting cell viability against the compound concentration.

IV. Conclusion and Future Perspectives